N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

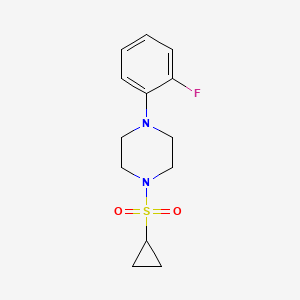

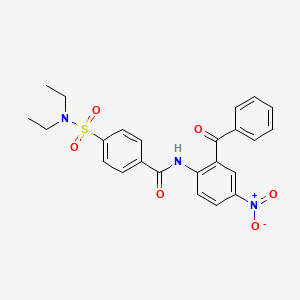

The compound “N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several functional groups, including a benzothiazole, a triazole, and a carboxamide group. These functional groups suggest that the compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be planar due to the presence of the benzothiazole and triazole rings. The electron-withdrawing chloro group could induce a dipole moment in the molecule, and the presence of nitrogen and oxygen atoms suggests that it could form hydrogen bonds .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, the presence of multiple polar groups and a potential aromatic system suggest that it could have moderate to high solubility in polar solvents like water. The compound is likely to have a relatively high melting point due to the presence of the rigid, planar structure .科学的研究の応用

- Findings : Some of the synthesized derivatives exhibited significant anti-inflammatory effects, making them potential candidates for further investigation .

- Results : These derivatives were tested against Gram-positive bacteria, showing promise as antimicrobial agents .

- Compound of Interest : The active compound 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine demonstrated significant inhibition of cancer cell proliferation (A431, A549, and H1299), reduced IL-6 and TNF-α activity, and hindered cell migration .

Anti-Inflammatory Activity

Antimicrobial Properties

Anticancer Potential

Ulcerogenic and Lipid Peroxidation Studies

将来の方向性

作用機序

Target of Action

The primary targets of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide are the cyclo-oxygenase (COX) enzymes , specifically COX-1 and COX-2 . These enzymes are crucial in the biosynthesis of prostaglandins, which are derived from arachidonic acid .

Mode of Action

This compound interacts with its targets by inhibiting the biosynthesis of prostaglandins . This inhibition is achieved through the suppression of the COX enzymes . The anti-inflammatory effects of this compound are mediated chiefly through the inhibition of COX-2, while the inhibition of COX-1 can lead to deleterious effects in the gastrointestinal tract .

Biochemical Pathways

The compound affects the metabolism of arachidonic acid to prostaglandins and leukotrienes, which is catalyzed by the COX and 5-lipoxygenase pathways . COX-1 is constitutively expressed and generates prostaglandins involved in gastrointestinal mucosal protection, while COX-2 is induced at sites of inflammation to generate prostaglandins that mediate inflammation and pain .

Pharmacokinetics

It is known that the compound has significant anti-inflammatory and analgesic activities . More research is needed to fully understand the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The result of the compound’s action is a reduction in inflammation and pain . Some of the synthesized compounds have shown significant anti-inflammatory and analgesic activities . Chronic use may elicit appreciable gastrointestinal irritation, bleeding, and ulceration due to the inhibition of cox-1 .

Action Environment

The action, efficacy, and stability of N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can be influenced by various environmental factors. For instance, bacteria use quorum sensing pathways to respond to external factors such as nutrient availability and defense mechanisms

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyltriazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClN5OS/c1-17-5-8(15-16-17)10(18)14-11-13-7-3-2-6(12)4-9(7)19-11/h2-5H,1H3,(H,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSJOVLLFQDDPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-chlorobenzo[d]thiazol-2-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{5-[3-(diethylamino)-2-hydroxypropoxy]-1-ethyl-2-methyl-1H-indol-3-yl}ethan-1-one](/img/structure/B6580075.png)

![1-[3-(adamantan-1-yloxy)-2-hydroxypropyl]-1-methylpyrrolidin-1-ium iodide](/img/structure/B6580083.png)

![1-[4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one hydrochloride](/img/structure/B6580089.png)

![6-bromo-3-[1-(4-fluorobenzoyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenyl-1,2-dihydroquinolin-2-one](/img/structure/B6580114.png)

![1-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6580130.png)

![5-methoxy-N-[2-(methylsulfanyl)phenyl]-4-oxo-4H-pyran-2-carboxamide](/img/structure/B6580131.png)

![N-[(furan-2-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B6580141.png)

![1-methyl-N-[4-(morpholin-4-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6580148.png)

![1-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-3-phenyl-1H-pyrazole-5-carboxamide](/img/structure/B6580149.png)

![3-cyclopropyl-1-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B6580161.png)